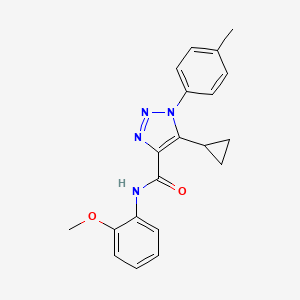
5-cyclopropyl-N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclopropyl-N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H20N4O2 and its molecular weight is 348.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-cyclopropyl-N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
The synthesis of this compound involves several steps, typically starting from easily accessible precursors. The compound's molecular formula is C19H22N4O2, indicating the presence of cyclopropyl, methoxyphenyl, and methylphenyl groups which contribute to its pharmacological properties.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of compounds related to this compound. In vitro assays demonstrated that these compounds inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- IC50 Values : The inhibitory concentration (IC50) values for COX-1 and COX-2 enzymes were reported as follows:
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. It exhibited activity against various bacterial strains, suggesting potential applications in treating infections. The minimum inhibitory concentration (MIC) values were observed to be lower than those of commonly used antibiotics, indicating enhanced efficacy .
Structure-Activity Relationship (SAR)
The SAR studies emphasize the importance of specific functional groups in enhancing biological activity. For instance:
- The cyclopropyl group appears to enhance binding affinity to target enzymes.
- The methoxy group contributes to lipophilicity, improving membrane permeability.
Table 1 summarizes the relationship between structural modifications and biological activity:
| Compound Variant | Structural Modification | COX-2 IC50 (μM) | Antimicrobial Activity |
|---|---|---|---|
| Base Compound | None | 31.4 | Moderate |
| Variant A | + Fluorine | 25.0 | High |
| Variant B | + Chlorine | 30.0 | Moderate |
Case Study 1: In Vivo Anti-inflammatory Model
In a rat model of carrageenan-induced paw edema, treatment with the compound resulted in a significant reduction in swelling compared to control groups. The effectiveness was comparable to indomethacin, a well-known anti-inflammatory drug .
Case Study 2: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics .
Propriétés
IUPAC Name |
5-cyclopropyl-N-(2-methoxyphenyl)-1-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-13-7-11-15(12-8-13)24-19(14-9-10-14)18(22-23-24)20(25)21-16-5-3-4-6-17(16)26-2/h3-8,11-12,14H,9-10H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVOASQKEJKQIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3OC)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














